5-Methoxy-3,4-dihydroisoquinoline
Overview
Description
5-Methoxy-3,4-dihydroisoquinoline is a chemical compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The 5-methoxy group and the 3,4-dihydroisoquinoline core structure are significant in medicinal chemistry due to their potential biological activities and pharmacological properties.
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anticonvulsant activity . The compound may interact with the benzodiazepine (BZD)-binding site of the γ-aminobutyric acid A (GABA A) receptor .
Mode of Action
It is suggested that the compound might bind to the bzd receptors, which are part of the gaba a receptor . This interaction could potentially alter the receptor’s function, leading to changes in neuronal excitability.
Biochemical Pathways
The compound’s potential interaction with the gaba a receptor suggests it may influence gabaergic neurotransmission . This could affect various downstream effects, including neuronal excitability and transmission of nerve signals.
Pharmacokinetics
The introduction of substituents at the 3-position in 3,4-dihydroisoquinolinone derivatives generally improves their biostability , which could potentially enhance the bioavailability of 5-Methoxy-3,4-dihydroisoquinoline.
Result of Action
Similar compounds have shown significant anticonvulsant activity in maximal electroshock (mes) tests . This suggests that this compound might have potential therapeutic effects in the management of convulsive disorders.
Action Environment
The co-modulated electronic environment for ni(ii)/ni(iii) redox-looping in coni-ldh has been shown to boost the selectivity of 3,4-dihydroisoquinoline for the indirect electrooxidation process of thiq . This suggests that the electronic environment could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
5-Methoxy-3,4-dihydroisoquinoline is involved in biochemical reactions that are crucial for its biological and pharmacological properties . This is because the substituent prevents oxidation of the unsubstituted 3-position
Cellular Effects
Similar compounds, such as 1,2,3,4-tetrahydroisoquinolines, have been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the Co-modulated electronic environment for Ni (II)/Ni (III) redox-looping in CoNi-LDH is the main factor to boost the selectivity of 3,4-dihydroisoquinoline for the indirect electrooxidation process of THIQ .
Temporal Effects in Laboratory Settings
In a typical synthesis procedure, the reaction mixture was warmed to 80 °C for 12 hours .
Dosage Effects in Animal Models
Similar compounds, such as 9- (exyloxy)-5,6-dihydro- [1,2,4]triazolo [3,4- a ]isoquinolin-3 (2 H )-one ( 9a), showed significant anticonvulsant activity in MES tests with an ED 50 value of 63.31 mg/kg .
Metabolic Pathways
It is known that the Bischler-Napieralski Reaction allows the synthesis of 3,4-dihydroisoquinolines from the β-ethylamides of electron-rich arenes using condensation reagents such as P 2 O 5, POCl 3 or ZnCl 2 .
Transport and Distribution
Similar compounds, such as 1,2,3,4-tetrahydroisoquinolines, have been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Subcellular Localization
The development of the σ 2 selective fluorescent probes has proven to be useful for studying subcellular localization and biological functions of the σ 2 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 5-methoxy-3,4-dihydroisoquinoline involves the Bischler-Napieralski reaction. This reaction typically starts with the condensation of a β-phenylethylamine derivative with an aldehyde or ketone, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .
Another method involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3,4-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Methoxy-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A related compound with similar structural features but different biological activities.
3,4-Dihydroisoquinoline: Lacks the methoxy group, which can significantly alter its chemical and biological properties.
5-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar to 5-methoxy-3,4-dihydroisoquinoline but with additional hydrogenation.
Uniqueness
This compound is unique due to the presence of the methoxy group at the 5-position, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its stability and modify its pharmacological profile compared to other isoquinoline derivatives .
Properties
IUPAC Name |
5-methoxy-3,4-dihydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-12-10-4-2-3-8-7-11-6-5-9(8)10/h2-4,7H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUXVCRBLRRQDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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